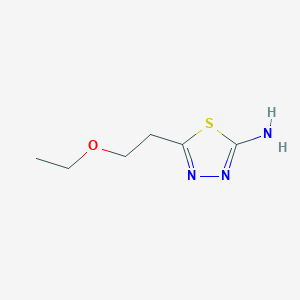

5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

Description

Significance of the 1,3,4-Thiadiazole (B1197879) Scaffold in Heterocyclic Chemistry

The 1,3,4-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. researchgate.net This ring system is considered a "privileged scaffold" in medicinal chemistry due to its unique chemical properties and its presence in a wide array of pharmacologically active compounds. researchgate.netgoogle.com The stability conferred by its aromaticity, combined with the presence of heteroatoms capable of forming multiple hydrogen bonds and coordinating with metal ions, makes it a highly versatile building block for drug design. google.combldpharm.com

The 1,3,4-thiadiazole nucleus is a key component in various established drugs, demonstrating its clinical importance. nih.gov Examples include the antibiotics Cefazolin and Nefazodone, the antiprotozoal agent Megazol, and the carbonic anhydrase inhibitors Methazolamide and Acetazolamide, which are used as diuretics. nih.govresearchgate.net Furthermore, this scaffold is found in the antimicrobial Sulphamethizole and the anticancer agent Azetepa. nih.gov The diverse biological activities associated with this scaffold underscore its significance, with research demonstrating its potential in developing agents with anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties. mdpi.comjmchemsci.comnih.govresearchgate.net

Evolution of 2-Amino-1,3,4-thiadiazole (B1665364) Derivatives in Academic Research

Within the broader family of 1,3,4-thiadiazoles, the 2-amino-1,3,4-thiadiazole moiety has attracted considerable attention from researchers. jmchemsci.comdovepress.com This specific substitution pattern provides a key reactive site—the amino group—which allows for extensive chemical modification and the synthesis of large libraries of derivatives for biological screening. bohrium.com The evolution of research in this area has been marked by the development of more efficient and environmentally benign synthesis methods.

Historically, the synthesis of 2-amino-1,3,4-thiadiazoles often involved the cyclization of a carboxylic acid and thiosemicarbazide (B42300) in the presence of strong acids like concentrated sulfuric acid or phosphorus oxychloride. researchgate.netnih.gov While effective, these methods often require harsh conditions and can generate significant waste. researchgate.netnih.gov More recent advancements have focused on one-pot synthesis methodologies. For instance, researchers have developed methods using polyphosphate ester (PPE) as a milder reagent for the cyclodehydration reaction, avoiding the use of more toxic additives. jmchemsci.comchemcd.com Another modern approach involves the use of ionic liquids as a recyclable reaction medium, which can improve the efficiency and environmental footprint of the synthesis. nih.gov

The derivatization of the 2-amino group has led to compounds with a wide spectrum of biological activities, including potent antimicrobial, antifungal, and anticancer effects. nih.govdovepress.combohrium.com For example, the antitumor activity of 2-amino-1,3,4-thiadiazole (ATDA) was identified decades ago, leading to clinical trials. google.com Contemporary research continues to explore how substitutions at the 5-position of the ring, in combination with modifications at the 2-amino group, can fine-tune the pharmacological profile of these derivatives. bohrium.com

Contextualization of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine within Contemporary Research

While extensive research exists for the 1,3,4-thiadiazole scaffold and its 2-amino derivatives, specific studies focusing on this compound (CAS Number: 299936-83-7) are not widely available in published literature. However, its chemical structure allows for contextualization within current research trends.

The synthesis of this compound would likely follow established protocols for creating 5-substituted-2-amino-1,3,4-thiadiazoles. A common and modern method involves the reaction of thiosemicarbazide with the corresponding carboxylic acid, which in this case would be 3-ethoxypropanoic acid. nih.govchemcd.com This reaction is typically facilitated by a dehydrating agent or catalyst, such as polyphosphoric acid or, in more recent methods, polyphosphate ester (PPE) in a one-pot synthesis. chemcd.com

The presence of the 2-ethoxyethyl group at the 5-position is noteworthy. This flexible, ether-containing side chain can influence the compound's physicochemical properties, such as its solubility and ability to form hydrogen bonds. Research on analogous compounds, such as metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole, has shown that the nature of the side chain at the 5-position can be crucial for biological activity, including antifungal properties. nih.govbohrium.com The ethoxyethyl group provides a combination of lipophilic (ethyl) and hydrophilic (ether oxygen) characteristics, which could be explored in structure-activity relationship (SAR) studies for optimizing interactions with biological targets. The availability of this compound from commercial suppliers suggests its potential use as a building block or a candidate for screening in drug discovery programs.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3OS/c1-2-10-4-3-5-8-9-6(7)11-5/h2-4H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEYSFBTZPXVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365819 | |

| Record name | 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299936-83-7 | |

| Record name | 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Ethoxyethyl 1,3,4 Thiadiazol 2 Amine and Its Analogs

Established Synthetic Pathways for 2-Amino-1,3,4-thiadiazoles

Traditional methods for constructing the 2-amino-1,3,4-thiadiazole (B1665364) core often involve cyclization reactions of thiosemicarbazide (B42300) or its derivatives. sbq.org.br These foundational methods remain widely used due to their reliability and efficiency.

A primary and well-established method for synthesizing 2-amino-1,3,4-thiadiazoles is the cyclodehydration of 1-acyl or 1-aroyl-thiosemicarbazides. sbq.org.br This reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent. bohrium.com The general mechanism involves the initial reaction of a carboxylic acid with thiosemicarbazide to form an N-acylthiosemicarbazide intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the 1,3,4-thiadiazole (B1197879) ring. sbq.org.br

Other acidic reagents like polyphosphoric acid (PPA), and phosphorus oxychloride (POCl3) have also been effectively used to facilitate this transformation. jocpr.comisca.me For instance, the reaction of aromatic carboxylic acids with thiosemicarbazide in the presence of POCl3 provides a direct route to the corresponding 5-aryl-2-amino-1,3,4-thiadiazoles. jocpr.com The choice of the acidic catalyst can influence reaction conditions and yields. A comparative study highlighted that conventional heating with sulfuric acid often provides higher yields compared to some other methods.

Dehydrocyclization represents another important strategy for the synthesis of 2-amino-1,3,4-thiadiazoles. A notable example involves the oxidative cyclization of thiosemicarbazones, which are typically formed from the condensation of an aldehyde with thiosemicarbazide. acs.org Reagents like ferric chloride (FeCl3) can be used to effect this transformation. nih.gov Another approach utilizes iodine in the presence of a base like potassium carbonate to achieve oxidative C-S bond formation, converting thiosemicarbazones into the desired 2-amino-1,3,4-thiadiazoles. acs.orgresearchgate.net This method is advantageous due to its transition-metal-free nature and scalability. acs.org

Advanced and Green Synthetic Strategies Applied to 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine Synthesis

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and economically viable synthetic methods. This has led to the exploration of one-pot protocols and green catalytic systems for the synthesis of 2-amino-1,3,4-thiadiazoles.

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time, and resources, and minimizing waste. Several one-pot methods for the synthesis of 2-amino-1,3,4-thiadiazoles have been reported.

One such method involves the reaction of carboxylic acid hydrazides with trimethylsilyl (B98337) isothiocyanate (TMSNCS). rsc.orgrsc.org This approach allows for the in situ formation of the thiosemicarbazide intermediate, which then undergoes cyclodehydration under acidic conditions to yield the final product in high yields. rsc.orgrsc.org This protocol is lauded for its simplicity and does not necessitate an inert atmosphere or anhydrous solvents. rsc.org

Another innovative one-pot approach is a four-component reaction involving a primary amine, carbon disulfide, hydrazine, and an acyl chloride in water, offering a convenient route to 5-substituted-2-amino-1,3,4-thiadiazoles. nih.gov The use of polyphosphate ester (PPE) as a mild additive for the reaction between a carboxylic acid and thiosemicarbazide also enables a one-pot synthesis without the need for toxic reagents like phosphorus oxychloride. encyclopedia.pubmdpi.com This method is applicable to both aromatic and aliphatic carboxylic acids. mdpi.com

The principles of green chemistry have spurred the development of more sustainable synthetic routes. This includes the use of less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions.

The use of water as a solvent in the four-component synthesis of 2-amino-1,3,4-thiadiazoles is a prime example of a greener approach. nih.gov Additionally, transition-metal-free catalytic systems, such as the iodine-mediated oxidative cyclization of thiosemicarbazones, contribute to more environmentally friendly processes. acs.orgresearchgate.net The use of DABCO, an environmentally non-toxic material, as a basic catalyst in the synthesis of researchgate.netrsc.orgrsc.orgthiadiazole derivatives further exemplifies the move towards greener chemistry. acs.orgacs.org Microwave-assisted and ultrasonication techniques have also been employed to synthesize thiadiazole derivatives, often leading to shorter reaction times and improved yields compared to conventional methods. nanobioletters.com The use of reusable ionic liquids as a reaction medium also presents a greener alternative to traditional volatile organic solvents. bohrium.com

Derivatization and Structural Modification Strategies for this compound

The 2-amino group on the 1,3,4-thiadiazole ring serves as a versatile handle for further structural modifications, allowing for the synthesis of a wide array of derivatives with diverse biological activities. nih.gov

Common derivatization strategies include:

Acylation: The amino group can be readily acylated with various acylating agents like acid chlorides or anhydrides to form amide derivatives. nih.govnih.gov

Schiff Base Formation: Reaction with aldehydes leads to the formation of Schiff bases (imines), which can be further modified or utilized as key intermediates. nih.gov

Sulfonamide Formation: The amino group can react with sulfonyl chlorides to yield sulfonamide derivatives.

Alkylation: The exocyclic amino group can undergo alkylation, although this may sometimes lead to a mixture of products.

Introduction of other heterocyclic moieties: The 2-amino-1,3,4-thiadiazole scaffold can be linked to other heterocyclic rings to create hybrid molecules with potentially enhanced biological properties. mdpi.com

These derivatization strategies are crucial for exploring the structure-activity relationships of 2-amino-1,3,4-thiadiazole derivatives and for the development of new therapeutic agents. mdpi.comnih.gov

Interactive Data Tables

Table 1: Comparison of Synthetic Methods for 2-Amino-1,3,4-thiadiazoles

| Method | Starting Materials | Reagents/Conditions | Advantages |

| Cyclodehydration | Carboxylic acid, Thiosemicarbazide | Conc. H₂SO₄, POCl₃, or PPA | Well-established, generally good yields jocpr.com |

| Dehydrocyclization | Aldehyde, Thiosemicarbazide | FeCl₃ or I₂/K₂CO₃ | Transition-metal-free option, scalable acs.orgnih.govresearchgate.net |

| One-Pot (TMSNCS) | Carboxylic acid hydrazide, TMSNCS | Acidic conditions | Simple, high yields, no inert atmosphere needed rsc.orgrsc.org |

| One-Pot (4-component) | Primary amine, CS₂, Hydrazine, Acyl chloride | Water | Convenient, uses water as a green solvent nih.gov |

| One-Pot (PPE) | Carboxylic acid, Thiosemicarbazide | Polyphosphate ester (PPE) | Avoids toxic reagents like POCl₃ encyclopedia.pubmdpi.com |

| Green Catalysis | Varies | Microwave, Ultrasonication, Ionic Liquids, DABCO | Shorter reaction times, improved yields, environmentally friendly bohrium.comacs.orgacs.orgnanobioletters.com |

Table 2: Examples of Derivatization of the 2-Amino-1,3,4-thiadiazole Core

| Derivative Type | Reagents | Resulting Functional Group |

| Amide | Acid chloride or Anhydride | -NH-C(=O)-R |

| Schiff Base | Aldehyde | -N=CH-R |

| Sulfonamide | Sulfonyl chloride | -NH-S(=O)₂-R |

| N-Alkylated Amine | Alkyl halide | -NH-R or -N(R)₂ |

| Hybrid Heterocycle | Various (e.g., isothiocyanates followed by cyclization) | Thiadiazole linked to another heterocycle |

Functionalization at the 5-Position of the Thiadiazole Ring

The introduction of various substituents at the 5-position of the 2-amino-1,3,4-thiadiazole ring is a primary strategy for creating diverse analogs. A common and direct method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a corresponding carboxylic acid or its derivatives. sbq.org.brnih.gov For the synthesis of the target compound, this compound, 3-ethoxypropanoic acid would be the logical starting material to react with thiosemicarbazide.

This reaction is typically facilitated by a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid (PPA). nih.govencyclopedia.pub For instance, heating a mixture of a carboxylic acid and thiosemicarbazide in the presence of a catalytic amount of sulfuric acid in an ionic liquid has been shown to be an efficient method for preparing 5-alkyl-2-amino-1,3,4-thiadiazoles. researchgate.netbohrium.com This approach is lauded for its environmental advantages and good to excellent yields. researchgate.netbohrium.com

Another established method involves the oxidative cyclization of thiosemicarbazones. dovepress.comjocpr.com Thiosemicarbazones can be prepared by the condensation of an appropriate aldehyde with thiosemicarbazide. researchgate.netmjcce.org.mk The subsequent cyclization can be achieved using various oxidizing agents.

Furthermore, 5-halo-1,3,4-thiadiazoles can serve as versatile intermediates for introducing different functional groups at the 5-position through nucleophilic substitution reactions. nih.gov This allows for the attachment of a wide array of side chains, thereby generating a library of analogs. The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles can also be achieved from nitrile derivatives, which react with thiosemicarbazide to yield the desired products. mjcce.org.mkjmchemsci.comresearchgate.net

Below is a table summarizing various methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazole analogs.

| Starting Materials | Reagents and Conditions | Product Type | Reference(s) |

| Carboxylic Acid, Thiosemicarbazide | Conc. H₂SO₄, Ethanol, Reflux | 2-Amino-5-aryl-1,3,4-thiadiazole | wjpmr.com |

| Carboxylic Acid, Thiosemicarbazide | Polyphosphoric Ester (PPE) | 2-Amino-1,3,4-thiadiazoles | encyclopedia.pub |

| Carboxylic Acids, Thiosemicarbazide | H₂SO₄ (catalytic), Ionic Liquid, 100 °C | 5-Alkyl-2-amino-1,3,4-thiadiazoles | researchgate.netbohrium.com |

| Thiosemicarbazide, Aryl Carboxylic Acid | Conc. H₂SO₄, Ethanol, Reflux | 2-Amino-5-aryl-1,3,4-thiadiazole | wjpmr.com |

| Substituted Nitrile Derivatives, Thiosemicarbazide | Not specified | Substituted 2-amino-1,3,4-thiadiazole | mjcce.org.mkjmchemsci.comresearchgate.net |

Modifications of the 2-Amino Group

The 2-amino group of the 1,3,4-thiadiazole ring is a key site for chemical modification, allowing for the synthesis of a wide variety of derivatives with potentially enhanced biological activities. The nucleophilic nature of this amino group makes it amenable to reactions with various electrophiles. smolecule.com

A common modification is the formation of Schiff bases (imines) through the condensation of the 2-amino-1,3,4-thiadiazole with different aromatic or heterocyclic aldehydes. jocpr.comresearchgate.netsphinxsai.comnih.gov This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. jocpr.com

Another significant derivatization is the synthesis of sulfonamides. These can be prepared by reacting the 2-amino-1,3,4-thiadiazole with various sulfonyl chlorides. nih.govnih.govtandfonline.com This approach has been used to create hybrid molecules that combine the pharmacophoric features of both the thiadiazole and sulfonamide moieties. nih.gov For example, novel 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) derivatives have been synthesized and evaluated for their biological activities. nih.govtandfonline.com

The amino group can also undergo acylation reactions with acid chlorides or anhydrides to form amide derivatives. researchgate.net For instance, reaction with acetyl chloride or benzoyl chloride yields the corresponding N-acetyl or N-benzoyl derivatives. researchgate.net Furthermore, reaction with ethyl chloroformate can produce carbamate (B1207046) derivatives. researchgate.net These modifications can significantly influence the physicochemical properties and biological target interactions of the parent molecule.

The following table outlines several synthetic modifications targeting the 2-amino group of 1,3,4-thiadiazole analogs.

| Starting 2-Amino-1,3,4-thiadiazole Analog | Reagents and Conditions | Product Type | Reference(s) |

| 2-Amino-5-aryl-1,3,4-thiadiazole | Aromatic Aldehyde, Ethanol, H₂SO₄ (cat.), Reflux | Schiff Base | jocpr.comresearchgate.net |

| 2-Amino-1,3,4-thiadiazole derivatives | Sulfonyl Chlorides | Sulfonamide derivatives | nih.govnih.gov |

| 2-Amino-1,3,4-thiadiazole compounds | Acetyl chloride or Acetic anhydride | Mono acylamino-1,3,4-thiadiazole | researchgate.net |

| 2-Amino-1,3,4-thiadiazole compounds | Benzoyl chloride or Benzoic anhydride | Mono aroylamino-1,3,4-thiadiazole | researchgate.net |

| 2-Amino-1,3,4-thiadiazole compounds | Ethyl chloroformate | Diethoxycarbonyl imino-1,3,4-thiadiazole | researchgate.net |

Hybrid Molecule Design Incorporating the 1,3,4-Thiadiazole Core

The design of hybrid molecules, which involves the combination of two or more pharmacophores into a single chemical entity, is a modern strategy in drug discovery aimed at creating compounds with improved efficacy and reduced side effects. nih.govresearchgate.net The 2-amino-1,3,4-thiadiazole scaffold is a versatile building block for the synthesis of such hybrid molecules. nih.gov

One approach involves linking the 1,3,4-thiadiazole ring to other heterocyclic systems. For example, hybrid compounds containing both 1,3,4-thiadiazole and 1,2,3-triazole moieties have been synthesized. nih.govresearchgate.net These syntheses often involve multi-step reaction sequences, starting from a functionalized triazole that is then used to build the thiadiazole ring or vice versa. nih.govresearchgate.net

Similarly, hybrid molecules incorporating both thiazole (B1198619) and 1,3,4-thiadiazole rings have been developed. nih.govnih.gov For instance, pyrazolo[3,4-b]quinolines have been functionalized with a 1,3,4-thiadiazole moiety. nih.gov Another strategy involves creating fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b] researchgate.netresearchgate.netsphinxsai.comthiadiazines. mdpi.com

The synthesis of these hybrid molecules often involves the functionalization of a pre-formed 1,3,4-thiadiazole. For example, a 2-amino-1,3,4-thiadiazole derivative can be used as a nucleophile to attack an electrophilic center on another heterocyclic ring, thereby linking the two moieties. nih.gov The rationale behind this approach is to combine the biological activities associated with each individual ring system into a single, potentially more potent molecule.

The table below provides examples of synthetic strategies for creating hybrid molecules based on the 1,3,4-thiadiazole core.

| Heterocyclic Moieties Combined | General Synthetic Approach | Resulting Hybrid Structure | Reference(s) |

| 1,3,4-Thiadiazole, 1,2,3-Triazole | Reaction of alkylidenecarbodithioate (from a triazole ketone) with hydrazonoyl halides. | 1,3,4-Thiadiazole derivatives containing a 1,2,3-triazole moiety. | nih.govresearchgate.net |

| 1,3,4-Thiadiazole, Thiazole | Reaction of hydrazonoyl halides with thiosemicarbazone and pyrazolylthioamide. | 1,3-Thiazole derivatives linked to a 1,3,4-thiadiazole precursor. | nih.gov |

| 1,3,4-Thiadiazole, Pyrazolo[3,4-b]quinoline | Cyclization of 1-(substituted thiocarbamoylhydrazinocarbonyl)methyl-1H-pyrazolo[3,4-b]quinolines. | 1-(5-substituted amino-1,3,4-thiadiazol-2-yl)methyl-1H-pyrazolo[3,4-b]quinolines. | nih.gov |

| 1,3,4-Thiadiazole, Dihydropyrimidine (B8664642) | Synthesis of 2-amino-1,3,4-thiadiazole derivatives substituted at the C-5 position with a dihydropyrimidine moiety. | 2-Amino-1,3,4-thiadiazoles with a dihydropyrimidine substituent. | dovepress.comnih.gov |

| 1,3,4-Thiadiazole, Sulfonamide | Reaction of 2-amino-1,3,4-thiadiazole derivatives with sulfonyl chlorides. | Hybrid sulfonamide-1,3,4-thiadiazole derivatives. | nih.gov |

Pharmacological and Biological Research on 5 2 Ethoxyethyl 1,3,4 Thiadiazol 2 Amine and Derivatives

Antimicrobial Efficacy Studies

The 2-amino-1,3,4-thiadiazole (B1665364) nucleus is a prominent feature in many compounds developed for their antimicrobial properties. The versatility of this scaffold allows for substitutions at various positions, leading to a wide range of derivatives with potent activity against various microbial strains.

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The nature of the substituent at the 5-position of the thiadiazole ring plays a critical role in determining the antibacterial spectrum and potency.

Numerous studies have reported the efficacy of 5-substituted-2-amino-1,3,4-thiadiazole derivatives against Gram-positive bacteria. For instance, certain fluorinated and chlorinated phenyl derivatives have shown good inhibitory effects against S. aureus and B. subtilis. Some derivatives have exhibited antibacterial activity comparable to standard antibiotics like ciprofloxacin. The introduction of a p-chlorophenyl or p-nitrophenyl group has been shown to enhance activity against B. subtilis and S. aureus.

Table 1: Antibacterial Activity of Selected 2-amino-1,3,4-thiadiazole Derivatives against Gram-Positive Bacteria

| Compound Derivative | Test Organism | Activity/Potency | Reference |

|---|---|---|---|

| Fluorinated/Chlorinated Phenyl Derivatives | S. aureus, B. subtilis | Good inhibitory effects (81-91% inhibition) | |

| p-Chlorophenyl Derivative | B. subtilis, S. aureus | Good activity | |

| p-Nitrophenyl Derivative | B. subtilis, S. aureus | Good activity |

This table is representative and based on available data for the broader class of compounds.

The activity of 2-amino-1,3,4-thiadiazole derivatives against Gram-negative bacteria can be more variable. While some derivatives show weak activity, others, particularly certain tris-2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives, have demonstrated good antibacterial activity against E. coli and P. aeruginosa. The presence of a p-nitrophenyl group has also been associated with good activity against E. coli.

Table 2: Antibacterial Activity of Selected 2-amino-1,3,4-thiadiazole Derivatives against Gram-Negative Bacteria

| Compound Derivative | Test Organism | Activity/Potency | Reference |

|---|---|---|---|

| Tris-2,5-disubstituted 1,3,4-thiadiazole Derivatives | E. coli, P. aeruginosa, K. pneumoniae | Good antibacterial activity (MIC 8-31.25 µg/mL) | |

| p-Nitrophenyl Derivative | E. coli | Good activity |

This table is representative and based on available data for the broader class of compounds.

In addition to their antibacterial properties, many 2-amino-1,3,4-thiadiazole derivatives exhibit significant antifungal activity. Derivatives bearing oxygenated substituents on a phenyl ring have shown notable activity against Aspergillus niger and Candida albicans. The introduction of an adamantyl moiety at the 5-position of the thiadiazole ring has been found to increase antifungal activity against C. albicans. Furthermore, metal complexes of these derivatives can show enhanced antifungal activity compared to the ligand alone.

Table 3: Antifungal Activity of Selected 2-amino-1,3,4-thiadiazole Derivatives

| Compound Derivative | Test Organism | Activity/Potency | Reference |

|---|---|---|---|

| Derivatives with Oxygenated Phenyl Substituents | A. niger, C. albicans | Significant activity (58-66% inhibition, MIC 32-42 µg/mL) | |

| 2-(1-Adamantylamino)-5-substituted-1,3,4-thiadiazole | C. albicans | Increased antifungal activity | |

| Cu(II) and Ni(II) complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Aspergillus species, C. albicans | Increased antifungal activity |

This table is representative and based on available data for the broader class of compounds.

The antimicrobial activity of 2-amino-1,3,4-thiadiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring and any associated phenyl rings.

Key findings from structure-activity relationship (SAR) studies include:

Halogenation: The presence of halogens, such as chlorine or fluorine, on an attached phenyl ring tends to increase antibacterial activity, particularly against Gram-positive bacteria.

Lipophilicity: Antimicrobial activity has been correlated with the lipophilicity of the compounds. For example, substitution with a CF3 group or chlorine at the para position of a benzene (B151609) ring improved antimicrobial activity.

Oxygenated Substituents: The introduction of oxygen-containing groups on a phenyl ring appears to confer greater antifungal activity.

Bulky Groups: The presence of bulky moieties, such as an adamantyl group, at the C-5 position of the thiadiazole ring can enhance antifungal activity against specific strains like C. albicans.

The precise mechanisms of antimicrobial action for 2-amino-1,3,4-thiadiazole derivatives are not fully elucidated but are thought to be multifactorial. The amphiphilic nature of some thiazole (B1198619) derivatives may facilitate their integration into the cell membranes of microbes, leading to leakage of cytoplasmic contents and cell death. For some derivatives, the proposed target is the microbial DNA, with studies showing interaction with calf thymus-DNA. The thiadiazole nucleus itself is considered a key pharmacophore, and its derivatives may act as bio-isosteric substitutes for other heterocyclic moieties in targeting microbial enzymes or cellular processes.

Antibacterial Spectrum and Potency

Anticancer Activity Investigations

Derivatives based on the 5-substituted-1,3,4-thiadiazol-2-amine framework have been a major focus of anticancer research. These compounds have been shown to target various mechanisms involved in the growth and spread of cancer cells. bepls.com Their efficacy is often influenced by the nature of the chemical groups attached to both the 5-position of the thiadiazole ring and the 2-amino group. nih.gov

The cytotoxic potential of 1,3,4-thiadiazole derivatives has been evaluated against a wide array of human cancer cell lines, revealing promising activity and, in some cases, selectivity for cancer cells over normal cells. mdpi.commdpi.com

Derivatives of 1,3,4-thiadiazole have shown significant cytotoxic effects against several breast cancer cell lines, including MCF-7 and MDA-MB-231. For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives linked to substituted piperazines displayed a wide range of anticancer activity against the MCF-7 cell line. mdpi.com One of the most potent compounds, featuring an o-ethoxyphenyl piperazine (B1678402) moiety, demonstrated high activity. mdpi.com Another study highlighted that N-benzyl-5-phenyl-1,3,4-thiadiazole-2-amines with electron-withdrawing groups showed greater inhibitory activity against MDA-MB-231 cells than the standard chemotherapy drug, cisplatin. mdpi.comnih.gov

A novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, was tested against the MCF-7 cell line, showing an IC₅₀ value of 23.29 µM after a 48-hour incubation period. nih.gov Similarly, other research has identified various 1,3,4-thiadiazole derivatives with good inhibitory effects on MCF-7 cells. bepls.comnih.gov For example, disulfide derivatives containing the 2-amino-1,3,4-thiadiazole moiety showed significant inhibition of MCF-7 proliferation, with one compound recording an IC₅₀ value of 1.78 μmol/L. nih.gov

Cytotoxicity of 1,3,4-Thiadiazole Derivatives against Breast Cancer Cell Lines

| Compound/Derivative Class | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | 23.29 µM | nih.gov |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 | 1.78 µmol/L | nih.gov |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-piperazine derivatives | MCF-7 | 2.32 - 8.35 μM | nih.govmdpi.com |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 | More active than Cisplatin | mdpi.comnih.gov |

The colorectal adenocarcinoma cell line, LoVo, and its doxorubicin-resistant subline (LoVo/Dx), have been used to evaluate the efficacy of new therapeutic agents. researchgate.net A recently synthesized compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated potent anti-proliferative effects against the LoVo cell line, with an impressive IC₅₀ value of 2.44 µM after 48 hours of treatment. nih.gov This highlights the potential of this class of compounds in targeting colorectal cancers. Research on other quinoline (B57606) derivatives has also shown substantial apoptotic effects on LoVo cells, indicating that this cell line is a responsive model for testing novel anticancer compounds. scispace.com

The anticancer evaluation of 1,3,4-thiadiazole derivatives extends beyond breast and colorectal cancer. Studies have demonstrated their cytotoxicity against a variety of other cancer cell models.

Hepatocellular Carcinoma (HepG2): A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives exhibited cytotoxic activity against HepG2 cells, with IC₅₀ values ranging from 3.13 to 44.87 µg/mL. mdpi.com The most active compounds in this series were found to be highly selective for cancerous cells over normal cells. mdpi.com Additionally, 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives have been tested against HepG-2, with one compound showing a promising IC₅₀ value of 8.03±0.5 μM. nih.gov

Lung Cancer (A549): The same 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives were also active against the A549 lung cancer cell line. nih.gov The most potent derivative displayed an IC₅₀ of 4.37±0.7 μM. nih.gov Other studies have also confirmed the antiproliferative activity of different 1,3,4-thiadiazole derivatives against A549 cells. nih.gov

Prostate Cancer (PC-3): N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been evaluated for their cytotoxicity against the PC-3 prostate cancer cell line. nih.gov

Human Colorectal Carcinoma (HCT-116): Piperazine-based bis(thiazole/thiadiazole) hybrids have shown promising cytotoxicity against the HCT-116 cell line. semanticscholar.org

Cytotoxicity of 1,3,4-Thiadiazole Derivatives against Other Cancer Cell Lines

| Compound/Derivative Class | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives | HepG2 | 3.13 - 44.87 µg/mL | mdpi.com |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | HepG2 | 8.03±0.5 μM | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | A549 | 4.37±0.7 μM | nih.gov |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 | 4.04 µmol/L | nih.gov |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 µM | nih.gov |

The anticancer effects of 1,3,4-thiadiazole derivatives are often linked to their ability to modulate key cellular signaling pathways that control cell survival and death. mdpi.com

A primary mechanism through which 1,3,4-thiadiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. bepls.com The ability to trigger this process is a desirable characteristic for anticancer drugs. researchgate.net

Studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives revealed that their cytotoxic effect is attributable to their ability to induce apoptotic cell death. mdpi.com This was demonstrated by a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels in treated cancer cells. mdpi.com Similarly, the novel compound 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine was shown to induce apoptosis in LoVo and MCF-7 cancer cells. nih.gov

In another study focusing on the HCT-116 colorectal cancer cell line, a potent piperazine-based bis(thiadiazole) hybrid was found to dramatically induce apoptotic cell death. semanticscholar.org Compared to the untreated control group, the compound increased total apoptosis by more than sevenfold (from 2.36% to 16.85%). semanticscholar.org This was accompanied by the upregulation of apoptosis-related genes and the downregulation of the anti-apoptotic gene Bcl-2. semanticscholar.org Research on other chemical scaffolds has also confirmed that inducing apoptosis through the modulation of pro- and anti-apoptotic proteins is an effective strategy against colorectal cancer cells like LoVo. scispace.com

Cellular Pathway Modulation in Cancer Cells

Cell Cycle Arrest Analysis

A key strategy in cancer therapy is the induction of cell cycle arrest, preventing the uncontrolled proliferation of tumor cells. Various derivatives of 2-amino-1,3,4-thiadiazole have been shown to halt the cell cycle at different phases in cancer cell lines.

For instance, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, when tested on HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cells, caused cellular accumulation in the S and G2/M phases, respectively. nih.govnih.gov In another study, a thiadiazole derivative, compound 32a , was found to arrest MCF-7 cells at the G2/M phase. nih.gov Similarly, other research identified derivatives that stop the cell cycle in the G2/M phase, contributing to their pro-apoptotic effects. nih.govmdpi.com

Investigations into glioma and lung adenocarcinoma cells also revealed the potent effects of thiadiazole derivatives. turkjps.org Compounds 3 and 8 in one study induced cell cycle arrest at both the G1/S and G2/M phases in C6 glioma cells. turkjps.org Further studies on LoVo (colon carcinoma) and MCF-7 cells showed that after 48 hours of treatment, certain 1,3,4-thiadiazole derivatives induced an arrest in the G2+M phase, leading to an accumulation of cells in the G0/G1 phase and a reduction in the S-phase population. mdpi.com

Table 1: Effect of 1,3,4-Thiadiazole Derivatives on Cell Cycle Progression

| Derivative/Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| 14a | HepG2 | Arrest at S phase | nih.govnih.gov |

| 14c | MCF-7 | Arrest at G2/M phase | nih.govnih.gov |

| 32a | MCF-7 | Arrest at G2/M phase | nih.gov |

| 19 | MCF-7 | Arrest at G2/M phase | rsc.org |

| 3 and 8 | C6 (Glioma) | Arrest at G1/S and G2/M phases | turkjps.org |

| 2f, 2g, 3c | LoVo | Arrest at G2+M phase (after 48h) | mdpi.com |

Mechanisms of Antineoplastic Action

The anticancer effects of 1,3,4-thiadiazole derivatives are exerted through multiple mechanisms, with enzyme inhibition being a prominent mode of action. bepls.com These compounds can interfere with various signaling pathways crucial for cancer cell survival and proliferation. nih.govnih.gov

While research has explored the role of 1,3,4-thiadiazole derivatives as inhibitors of various enzymes, specific data on their interaction with DNA Gyrase, Topoisomerase IV, and Dihydrofolate Reductase is not extensively detailed in the available literature. However, the ability of this class of compounds to inhibit topoisomerases, in general, has been noted as a mechanism for disrupting DNA replication and transcription in cancer cells. bepls.com Some derivatives have been specifically linked to the inhibition of topoisomerase II. mdpi.com

Research has more clearly elucidated the inhibitory activity of 1,3,4-thiadiazole derivatives against other key enzymes implicated in cancer:

EGFR (Epidermal Growth Factor Receptor): Derivatives 32a and 32d demonstrated strong enzymatic inhibition of EGFR, with IC₅₀ values of 0.08 and 0.30 µM, respectively. nih.gov

CDK1 (Cyclin-dependent kinase 1): Molecular docking studies suggest that certain thiadiazole derivatives may act by inhibiting CDK1, a key regulator of the G2/M cell cycle checkpoint. nih.govrsc.org For example, derivative 19 was proposed to arrest breast cancer cells at the G2/M phase, likely through CDK1 inhibition. rsc.org

Akt (Protein Kinase B): In glioma cells, the antitumor action of derivatives 3 and 8 was linked to the inhibition of Akt activity, a crucial component of cell survival pathways. turkjps.org

Other Enzymes: The antitumor capacity of this scaffold has also been associated with the inhibition of Focal Adhesion Kinase (FAK), Lysine-Specific Demethylase 1 (LSD1), and Inosine Monophosphate Dehydrogenase (IMPDH). nih.govmdpi.com

Structure-Activity Relationships in Anticancer Agents

The anticancer efficacy of 2-amino-1,3,4-thiadiazole derivatives is highly dependent on their chemical structure, particularly the substituents at the C2 and C5 positions. nih.govmdpi.com

Substituent at C5: The introduction of an aromatic ring at the 5th position of the thiadiazole core is a common strategy that often enhances anticancer activity. nih.govmdpi.com The nature of substituents on this phenyl ring is critical; for example, the presence of electron-withdrawing groups like chloro- or fluoro- has been shown to significantly boost cytotoxic potency. nih.govmdpi.com

Substituent at C2: The group attached to the 2-amino position also plays a crucial role in determining the compound's activity. nih.gov Variations in this position can modulate the compound's binding affinity to target enzymes and receptors.

Importance of the Thiadiazole Core: The 1,3,4-thiadiazole scaffold itself is essential for the pharmacological properties of this series. This was demonstrated in a study where replacing the thiadiazole ring with its 1,3,4-oxadiazole (B1194373) isostere led to a drastic reduction in anticancer activity. nih.gov

Linker Moiety: In derivatives where the thiadiazole ring is connected to another heterocyclic system, the nature of the linker is important. Attaching piperazine or piperidine (B6355638) rings via an acetamide (B32628) linker has proven advantageous for antiproliferative activity. nih.govnih.gov

Other Biological Activities and Therapeutic Potential

Beyond their anticancer properties, derivatives of 5-substituted-2-amino-1,3,4-thiadiazole have been explored for other significant therapeutic applications.

Antitubercular Activity Research

Tuberculosis remains a major global health challenge, necessitating the development of novel therapeutic agents. The 1,3,4-thiadiazole scaffold is a promising starting point for new antitubercular drugs. rsc.orgcbijournal.com Numerous studies have synthesized and screened derivatives for their in vitro activity against Mycobacterium tuberculosis H37Rv. cbijournal.comresearchgate.netconnectjournals.com

For example, a series of 2-(4-aminophenyl)-5-substituted amino-1,3,4-thiadiazoles were evaluated, with the 4-chloro substituted derivative (2f ) demonstrating the highest inhibition against M. tuberculosis. researchgate.net In another study, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed 69% inhibition, while the cyclohexyl derivative (5a ) from a different series exhibited 67% inhibition. cbijournal.com These findings underscore that specific substitutions on both the amino group and the C5-phenyl ring are critical for potent antitubercular activity.

Table 2: Antitubercular Activity of Selected 1,3,4-Thiadiazole Derivatives against M. tuberculosis H37Rv

| Derivative/Compound | Structure Description | Activity (% Inhibition at 6.25 µg/mL) | Reference |

|---|---|---|---|

| 2f | 2-(4-aminophenyl)-5-(4-chlorophenyl)amino-1,3,4-thiadiazole | Highest in series | researchgate.net |

| 6e | 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | 69% | cbijournal.com |

| 6a | 2-phenylamino-5-phenyl-1,3,4-thiadiazole | 65% | cbijournal.com |

| 5a | N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea | 67% | cbijournal.com |

| 5b | N-phenyl-N′-[4-(5-(p-chlorophenyl)amino-1,3,4-thiadiazol-2-yl)phenyl]thiourea | 32% | cbijournal.com |

Antidiabetic and Alpha-Glycosidase Inhibition Studies

The management of type 2 diabetes often involves inhibiting enzymes like α-glucosidase to control postprandial hyperglycemia. The 1,3,4-thiadiazole scaffold has emerged as a promising framework for designing potent α-glucosidase inhibitors. rsc.orgnih.govmdpi.com

Several research groups have synthesized and tested series of 1,3,4-thiadiazole derivatives, with many compounds exhibiting significantly higher inhibitory activity than the standard drug, acarbose (B1664774). nih.govmdpi.comacs.org In one study, a series of Schiff base derivatives of 2-hydrazinyl-5-(4-nitrophenyl)-1,3,4-thiadiazole were developed, with some analogues showing remarkable inhibition, with IC₅₀ values as low as 1.10 ± 0.10 μM, compared to acarbose (IC₅₀ = 11.50 ± 0.30 μM). nih.govacs.org Another study reported a derivative with a benzoic acid linker (9'b ) that had an IC₅₀ value of 3.66 mM, nearly 3.7 times lower than that of acarbose (IC₅₀ = 13.88 mM). mdpi.commagritek.com

Structure-activity relationship (SAR) studies revealed that substituents with strong electron-donating or electron-withdrawing properties tend to enhance α-glucosidase inhibition, whereas bulky groups can diminish activity. acs.org These findings highlight the potential of 1,3,4-thiadiazole derivatives as lead compounds for developing new antidiabetic agents. researchgate.net

Table 3: α-Glucosidase Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Derivative/Compound Series | Most Potent Compound(s) | IC₅₀ Value | Acarbose IC₅₀ (Reference) | Reference |

|---|---|---|---|---|

| Schiff base derivatives | Analogue 8 | 1.10 ± 0.10 μM | 11.50 ± 0.30 μM | nih.govacs.org |

| Analogue 9 | 1.30 ± 0.10 μM | 11.50 ± 0.30 μM | nih.govacs.org | |

| 3-aminopyridin-2(1H)-ones | 9'b (benzoic acid linker) | 3.66 mM | 13.88 mM | mdpi.commagritek.com |

| 7b, 7c (butanoic acid linker) | 6.70 mM, 8.42 mM | 13.88 mM | mdpi.commagritek.com |

Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole nucleus is a cornerstone in the design of carbonic anhydrase (CA) inhibitors. The inhibitory action often stems from a sulfonamide group attached to the thiadiazole ring, which binds to the zinc ion within the enzyme's active site. nih.gov CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. core.ac.uk

Research has demonstrated that 2-substituted-1,3,4-thiadiazole-5-sulfamide derivatives can act as potent and selective inhibitors of certain CA isoforms. nih.gov For instance, a series of these compounds showed weak inhibition against cytosolic isoforms hCA I and hCA II and membrane-associated hCA IV, but were highly effective, low-nanomolar inhibitors of the mitochondrial isoforms hCA VA and hCA VB. nih.gov This isoform selectivity is crucial for therapeutic applications, such as in developing anti-obesity agents by targeting mitochondrial CAs which are involved in lipogenesis. semanticscholar.org

The binding mechanism involves the sulfonamide moiety coordinating to the Zn(II) ion, while the substituted thiadiazole ring and its appendages form further interactions with amino acid residues in the active site, such as Thr199, Glu106, and Thr200. nih.gov The tail of the inhibitor often occupies a hydrophobic part of the binding pocket. nih.gov While direct studies on 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine are not prominent, the extensive research on its structural analogs underscores the potential of this chemical class as a source of potent and selective CA inhibitors. nih.govsemanticscholar.org

Table 1: Inhibition Data of Selected 1,3,4-Thiadiazole-5-sulfamide Derivatives against Human (h) CA Isoforms

| Compound | Substitution at C2 | hCA I K_I (nM) | hCA II K_I (µM) | hCA IV K_I (µM) | hCA VA K_I (nM) | hCA VB K_I (nM) |

| Methyl | CH₃ | 102 | 0.54 | 4.32 | 4.2 | 1.3 |

| Ethyl | C₂H₅ | 250 | 1.15 | 6.88 | 9.8 | 6.5 |

| Propyl | C₃H₇ | 7420 | 7.42 | 10.05 | 32 | 74 |

| Data sourced from Bioorganic & Medicinal Chemistry Letters, 2008. nih.gov |

Antidepressant and Anxiolytic Potential

The 2-amino-1,3,4-thiadiazole scaffold has been investigated for its potential to modulate the central nervous system (CNS). Studies on various derivatives have revealed significant antidepressant and anxiolytic properties. nih.gov A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, for example, were found to possess marked antidepressant and anxiolytic effects, with potencies comparable to the reference drugs imipramine (B1671792) and diazepam. nih.gov

Further modifications, such as the synthesis of imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, have also yielded compounds with significant antidepressant activity. researchgate.netnih.gov In forced swim tests, certain thiobenzyl derivatives demonstrated a significant decrease in immobility time, an indicator of antidepressant efficacy. nih.gov For instance, compounds 4i(b) and 4i(c) reduced immobility time by 77.99% and 76.26%, respectively, comparable to the 82% reduction seen with the standard drug imipramine. nih.gov These findings suggest that the 1,3,4-thiadiazole core is a promising pharmacophore for developing new CNS-active agents.

Table 2: Antidepressant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Structure | % Decrease in Immobility |

| Imipramine | Reference Drug | 82.00% |

| 4i(b) | 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole | 77.99% |

| 4i(c) | 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole | 76.26% |

| Data sourced from Bioorganic & Medicinal Chemistry, 2008. nih.gov |

Bloom Helicase Inhibition Studies

Bloom helicase (BLM), a member of the RecQ family of DNA helicases, is essential for maintaining genomic stability. nih.govresearchgate.net Mutations in the BLM gene lead to Bloom syndrome, a disorder characterized by a high predisposition to cancer. researchgate.net Consequently, inhibitors of BLM helicase are being explored as potential anticancer agents, particularly to potentiate the effects of DNA-damaging drugs. researchgate.net

A high-throughput screening identified a 1,3,4-thiadiazole derivative, ML216, as the first potent, small-molecule inhibitor of BLM helicase. nih.govnih.gov ML216, a urea (B33335) derivative of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781), inhibits the DNA unwinding activity of BLM and interferes with its interaction with single-stranded DNA. researchgate.net In cellular assays, ML216 induces sister chromatid exchanges, a characteristic feature of Bloom syndrome, and shows selective antiproliferative effects in cells that express BLM. nih.govnih.gov Structure-activity relationship (SAR) studies have led to the identification of related analogs with sub-micromolar BLM inhibition and selectivity over other helicases. nih.gov These findings highlight the 1,3,4-thiadiazol-2-amine scaffold as a critical component for developing targeted anticancer therapies. nih.govresearchgate.net

Antiparasitic Investigations (e.g., Leishmaniasis)

Leishmaniasis, a parasitic disease caused by Leishmania species, is a major global health problem for which current treatments are inadequate due to toxicity and growing resistance. nih.govmdpi.com The 2-amino-1,3,4-thiadiazole structure has emerged as a promising scaffold for the development of new, safe, and effective antileishmanial agents. nih.gov

Numerous studies have synthesized and evaluated 1,3,4-thiadiazole derivatives against various Leishmania species. mdpi.com For example, a series of N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines showed good in vitro activity against the promastigote form of Leishmania major. nih.gov One of the most potent compounds from this series, a 4-methylbenzyl analog, significantly reduced the number of intracellular amastigotes in macrophages. mdpi.comnih.gov Other studies have shown that modifications at the C-2 and C-5 positions of the thiadiazole ring are crucial for determining the potency and physicochemical properties of these antileishmanial agents. mui.ac.ir Virtual screening studies have also suggested that 2-amino-1,3,4-thiadiazole can inhibit L. major pteridine (B1203161) reductase 1 (LmPTR1), an enzyme involved in parasite resistance to antifolate drugs. mdpi.com

Table 3: In Vitro Antileishmanial Activity of a Selected 1,3,4-Thiadiazole Derivative

| Compound | Structure | Target | IC₅₀ (µM) |

| 3i (32) | N-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine | L. major promastigotes | 12.2 |

| Data sourced from European Journal of Medicinal Chemistry, 2012 nih.gov and Molecules, 2019. mdpi.com |

Antioxidant Property Evaluation

Oxidative stress is implicated in the pathology of numerous diseases, prompting research into novel antioxidant compounds. The 1,3,4-thiadiazole ring has been incorporated into various molecular structures to evaluate their antioxidant potential. researchgate.net The antioxidant activity of these compounds is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.net

Studies on different series of N-substituted-2-amino-1,3,4-thiadiazoles and 5-substituted-1,3,4-thiadiazole-2-thiols have identified several compounds with potent antioxidant activities. researchgate.netresearchgate.net For instance, in a series of 5-substituted-1,3,4-thiadiazole-2-thiols, certain derivatives exhibited very high antioxidant activity, suggesting they could be promising lead compounds for designing new antioxidant agents. researchgate.net Another study on thiazolidin-4-one derivatives bearing a 1,3,4-thiadiazole moiety found one analog to be significantly more potent than the standard antioxidant, ascorbic acid, in the DPPH assay. nih.gov These results indicate that the 1,3,4-thiadiazole scaffold can be effectively utilized to develop compounds capable of mitigating oxidative stress.

Ligand-Metal Complexation and Enhanced Biological Properties

The chelating ability of 1,3,4-thiadiazole derivatives, owing to the nitrogen and sulfur heteroatoms, allows them to form stable complexes with various metal ions. This complexation can significantly enhance the biological properties of the parent ligand. researchgate.netnih.gov

Research on 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole, a close structural analog of this compound, has demonstrated this principle. researchgate.netnih.gov Complexes of this ligand with cobalt(II), nickel(II), and copper(II) were synthesized and characterized. researchgate.net The resulting metal complexes, with proposed formulas CuL₂(OH)₂, NiL₂Cl₂, and [Co₂LCl₄]n, were evaluated for their biological activity and showed notable in vitro antifungal activity against Aspergillus and Candida species, indicating that complexation can be a viable strategy to augment the therapeutic potential of thiadiazole derivatives. researchgate.netnih.gov Similarly, other studies have shown that Cu(II) and Zn(II) complexes of different 1,3,4-thiadiazole ligands can exhibit moderate antibacterial and antioxidant activities, as well as strong synergistic antibacterial effects when combined with existing antibiotics like kanamycin. nih.gov

Computational and Spectroscopic Methodologies in 5 2 Ethoxyethyl 1,3,4 Thiadiazol 2 Amine Research

Advanced Spectroscopic Characterization in Synthetic Research

Spectroscopic techniques are fundamental tools in synthetic chemistry for the structural elucidation and purity assessment of newly synthesized compounds. growingscience.comresearchgate.net Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy each provide unique and complementary information about the molecular structure of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine.

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and integrals of ¹H and ¹³C nuclei, a complete structural map can be assembled.

¹H NMR: For this compound, the proton NMR spectrum would exhibit characteristic signals corresponding to each part of the molecule. The amino group (NH₂) protons typically appear as a broad singlet. researchgate.net The protons of the ethoxyethyl side chain would present a more complex pattern: a triplet for the terminal methyl (CH₃) group, a quartet for the adjacent methylene (B1212753) (OCH₂) group, and two distinct triplets for the two methylene groups (CH₂CH₂) connecting the ether oxygen to the thiadiazole ring. nih.gov The exact chemical shifts are influenced by the solvent used, with DMSO-d₆ being a common choice for this class of compounds. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, six distinct signals would be expected. The two carbons of the 1,3,4-thiadiazole (B1197879) ring would appear at the lower field (higher ppm), typically in the range of 150-170 ppm for the C=N carbons. growingscience.com The carbons of the ethoxyethyl side chain would resonate at higher fields (lower ppm).

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.3-7.6 | Broad Singlet | NH₂ |

| ¹H | ~3.6-3.8 | Triplet | O-CH₂-CH₂-Thiadiazole |

| ¹H | ~3.4-3.5 | Quartet | O-CH₂-CH₃ |

| ¹H | ~3.1-3.3 | Triplet | O-CH₂-CH₂-Thiadiazole |

| ¹H | ~1.1-1.2 | Triplet | CH₃ |

| ¹³C | ~168-170 | Singlet | C2-NH₂ (Thiadiazole) |

| ¹³C | ~154-156 | Singlet | C5-Side Chain (Thiadiazole) |

| ¹³C | ~66-68 | Singlet | O-CH₂-CH₃ |

| ¹³C | ~65-67 | Singlet | O-CH₂-CH₂-Thiadiazole |

| ¹³C | ~30-32 | Singlet | O-CH₂-CH₂-Thiadiazole |

| ¹³C | ~15-16 | Singlet | CH₃ |

IR spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as a distinct pair of bands in the 3100-3400 cm⁻¹ region. growingscience.comresearchgate.net The aliphatic C-H stretching from the ethoxyethyl group would be observed between 2850 and 3000 cm⁻¹. Key vibrations from the heterocyclic core include the C=N stretching, typically found around 1590-1640 cm⁻¹, and the C-S-C vibration of the thiadiazole ring, which appears at lower wavenumbers, often in the 800-900 cm⁻¹ range. growingscience.comresearchgate.net A crucial band for this specific molecule would be the strong C-O-C stretching vibration from the ether linkage, expected around 1100-1150 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| Amine (NH₂) | N-H Stretch | 3100-3400 | growingscience.comresearchgate.net |

| Alkyl (CH₂, CH₃) | C-H Stretch | 2850-3000 | researchgate.net |

| Thiadiazole Ring | C=N Stretch | 1590-1640 | growingscience.comresearchgate.net |

| Ether (C-O-C) | C-O Stretch | 1100-1150 | General IR tables |

| Thiadiazole Ring | C-S-C Bend | 800-900 | growingscience.com |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. growingscience.comresearchgate.net

For this compound (C₆H₁₁N₃OS), the calculated molecular weight is approximately 173.24 g/mol . In an LC-MS (Liquid Chromatography-Mass Spectrometry) analysis, the compound would be expected to show a molecular ion peak [M+H]⁺ at m/z 174. growingscience.com Analysis of the fragmentation pattern can further confirm the structure, with likely fragments corresponding to the loss of the ethoxy group or cleavage of the ethyl chain.

Interactive Data Table: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₆H₁₁N₃OS |

| Molecular Weight (Calculated) | ~173.24 |

| Expected [M+H]⁺ Peak (m/z) | ~174 |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption is characteristic of the chromophores within the molecule. For this compound, the primary chromophore is the 1,3,4-thiadiazole ring system. researchgate.net

Studies on similar 1,3,4-thiadiazole derivatives show characteristic absorption bands in the UV region, typically corresponding to π → π* and n → π* electronic transitions within the aromatic heterocyclic ring. researchgate.netresearchgate.net The exact position of the absorption maximum (λmax) can be influenced by the substituent at the 5-position and the solvent used for the analysis. The ethoxyethyl group, being an auxochrome, may cause a slight shift in the absorption wavelength compared to the unsubstituted parent compound.

Molecular Modeling and Simulation Approaches

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult or impossible to measure experimentally. These methods complement spectroscopic data by offering a deeper understanding of electronic structure and reactivity.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to study the properties of heterocyclic compounds like 1,3,4-thiadiazoles. researchgate.net For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the lowest energy conformation.

Calculate Electronic Properties: Determine the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment. The MEP map can indicate regions of the molecule that are electron-rich (e.g., around the nitrogen and sulfur atoms) and thus susceptible to electrophilic attack.

Analyze Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Theoretical studies on related 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown that the amino tautomer is significantly more stable than its imino forms. researchgate.net Such computational analyses provide a theoretical framework that supports and explains the experimental findings from spectroscopic methods.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for predicting the binding mode and affinity of a ligand for a specific protein target.

In the study of 1,3,4-thiadiazole derivatives, molecular docking simulations are frequently performed to elucidate their mechanism of action at a molecular level. For instance, a series of 1,3,4-thiadiazol-2-amide derivatives were evaluated as potential inhibitors of Focal Adhesion Kinase (FAK), a protein involved in cancer cell proliferation. nih.gov Docking simulations were used to position the most potent compound into the active site of the FAK structure to determine the likely binding model. nih.gov Similarly, docking studies on other thiadiazole derivatives have explored their interactions with targets like dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. mdpi.comdovepress.com These studies help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.comnih.gov For example, one study showed a 1,3,4-thiadiazole derivative forming three intermolecular hydrogen bonds within the active site of DHFR with the amino acids Asp 21, Ser 59, and Tyr 22. mdpi.com

The results from these studies, including binding affinity scores (often expressed in kcal/mol), provide a rational basis for the observed biological activity and guide the design of new, more potent analogs.

Table 1: Examples of Molecular Docking Studies on 1,3,4-Thiadiazole Derivatives

| Compound Class | Protein Target | Docking Software | Key Findings/Binding Energy |

|---|---|---|---|

| 1,3,4-Thiadiazol-2-amide derivatives | Focal Adhesion Kinase (FAK) | Not Specified | Identified probable binding model in the FAK active site. nih.gov |

| 2,4-dichloro-N-(...)-1,3,4-thiadiazol... | Dihydrofolate Reductase (DHFR) | AutoDock Vina | Strong complex formation (ΔG = -9.0 kcal/mol) via hydrogen bonds with Asp 21, Ser 59, and Tyr 22. mdpi.com |

| Imidazo[2,1-b] niscpr.res.inresearchgate.netnih.govthiadiazole derivatives | TGF-β Type I Receptor Kinase | Not Specified | Binding stabilized by strong hydrogen bonding and hydrophobic interactions. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While specific MD simulation studies for this compound were not found, this methodology is a standard and crucial step in computational drug design for validating docking poses. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can:

Assess Binding Stability: Observe whether the ligand remains stably bound within the active site over the simulation period (typically nanoseconds to microseconds).

Analyze Conformational Changes: Study the flexibility of the ligand and the protein upon binding, identifying any induced-fit effects.

Refine Binding Poses: The initial docked pose can be refined as the simulation allows the system to explore more energetically favorable conformations.

Calculate Binding Free Energy: Advanced MD simulation techniques can provide a more accurate estimation of the binding free energy, which correlates more closely with experimental binding affinities than docking scores alone.

For 1,3,4-thiadiazole derivatives, MD simulations would serve to confirm that the key interactions predicted by docking, such as the hydrogen bonds with specific amino acid residues, are maintained over time, thus lending greater confidence to the proposed binding model. nih.gov

DNA Interaction Studies

A significant area of research for 1,3,4-thiadiazole derivatives involves their interaction with deoxyribonucleic acid (DNA). growingscience.com Understanding how these small molecules bind to and potentially damage DNA is crucial, as DNA is the target for many anticancer drugs. Various spectroscopic and biophysical techniques are used to investigate these interactions. researchgate.netnih.gov

Research on several 5-substituted-1,3,4-thiadiazol-2-amines has demonstrated that these compounds can be avid binders to DNA. researchgate.netgrowingscience.com Electronic absorption (UV-Visible) spectroscopy and fluorescence spectroscopy are among the most common methods used to study these binding events. researchgate.net

DNA Binding Mode Analysis (e.g., Intercalation, Groove Binding)

Determining the mode of binding is essential for understanding the compound's mechanism of action. The primary non-covalent binding modes are:

Intercalation: The planar aromatic part of the molecule inserts itself between the base pairs of the DNA double helix.

Groove Binding: The molecule fits into the minor or major groove of the DNA helix, typically stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions.

Electrostatic Binding: Positively charged molecules interact with the negatively charged phosphate (B84403) backbone of DNA.

For 1,3,4-thiadiazole derivatives, studies often use a combination of spectroscopic techniques to elucidate the binding mode. UV-Visible absorption titration experiments can reveal changes in the spectral properties of the compound upon addition of DNA, suggesting an interaction. researchgate.net Fluorescence spectroscopy, particularly competitive binding assays with known DNA intercalators like ethidium (B1194527) bromide (EB), is also widely used. researchgate.net A decrease in the fluorescence of an EB-DNA complex upon addition of the test compound suggests that the compound is displacing EB, likely by intercalating into the DNA itself. researchgate.net However, it is also possible for some thiadiazole moieties to bind within the DNA grooves. researchgate.net In some cases, the interaction may be a combination of modes. researchgate.net

Table 2: DNA Binding Characteristics of 5-Substituted-1,3,4-Thiadiazol-2-Amines

| Study Type | Method | Observation | Inferred Binding Mode |

|---|---|---|---|

| DNA Binding | Electronic Absorption Spectroscopy | Changes in absorption spectra of the compound upon addition of Calf Thymus DNA (CT-DNA). researchgate.netnih.gov | Interaction with DNA. researchgate.net |

| DNA Binding | Fluorescence Spectroscopy | Quenching of the compound's intrinsic fluorescence by DNA. researchgate.net | Interaction with DNA. researchgate.net |

DNA Cleavage Assay Methodologies

Beyond binding, some compounds have the ability to cleave the phosphodiester backbone of DNA, an activity that is highly relevant for potential anticancer agents. The most common method to assess this is agarose (B213101) gel electrophoresis. researchgate.netgrowingscience.com

In this assay, supercoiled plasmid DNA (Form I) is incubated with the test compound. If the compound causes a single-strand break, the supercoiled DNA unwinds into a relaxed, open-circular form (Form II). If a double-strand break occurs, a linear form (Form III) is produced. These different forms of DNA migrate at different rates through an agarose gel, allowing them to be separated and visualized.

Studies on 5-[Aryl]-1,3,4-thiadiazol-2-amines have shown that these compounds can convert supercoiled DNA into the open circular form, indicating cleavage activity. researchgate.netgrowingscience.com This cleavage is often found to be enhanced in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), suggesting that the mechanism may involve oxidative damage to the DNA. growingscience.com

Table 3: Typical Results of a Gel Electrophoresis DNA Cleavage Assay

| Lane | Contents | Result | Interpretation |

|---|---|---|---|

| 1 | Control DNA | A single bright band corresponding to supercoiled DNA (Form I). | The plasmid DNA is intact. |

| 2 | DNA + Compound (no oxidant) | A bright band for Form I and a faint band for Form II. | Minor single-strand cleavage activity. |

Applications and Future Research Trajectories for 5 2 Ethoxyethyl 1,3,4 Thiadiazol 2 Amine

Advancement in Pharmaceutical Chemistry

The 1,3,4-thiadiazole (B1197879) nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov This core structure is associated with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.netdovepress.com The derivatization of the 2-amino-1,3,4-thiadiazole (B1665364) core, as seen in 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine, offers a versatile platform for the synthesis of new therapeutic agents.

Lead Compound Identification and Optimization

The identification of a lead compound is a critical first step in the drug discovery process. A lead compound is a chemical structure that exhibits a desired pharmacological activity and serves as a starting point for the development of a new drug. The 1,3,4-thiadiazole scaffold has been the basis for the identification of numerous lead compounds. For instance, derivatives of 5-substituted-1,3,4-thiadiazol-2-amine have been synthesized and evaluated for various biological activities, demonstrating their potential as lead structures. nih.govresearchgate.net

The process of lead optimization involves modifying the chemical structure of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this phase, providing insights into how different functional groups and substituents on the lead molecule influence its biological activity. For example, studies on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives have led to the identification of potent inhibitors of Bloom helicase, an important target in cancer therapy. nih.gov The ethoxyethyl group in this compound provides a modifiable handle for such optimization studies, allowing for the exploration of how changes in this side chain affect the compound's interaction with biological targets.

Table 1: Examples of Biologically Active 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Class | Biological Activity | Reference |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | Antitumor activity against breast cancer | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Cytotoxic against MCF-7 and HepG2 cancer cell lines | nih.gov |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | Inhibition of Bloom helicase | nih.gov |

| 5-amino-1,3,4-thiadiazole appended isatins | Antiproliferative and antifungal activity | nih.gov |

Drug Design and Development Strategies

Modern drug design often employs strategies such as pharmacophore hybridization and bioisosteric replacement to create novel molecules with enhanced therapeutic potential. The 1,3,4-thiadiazole ring is a versatile building block in these strategies. nih.gov For instance, the linkage of the 1,3,4-thiadiazole scaffold with other pharmacologically active moieties, such as piperazine (B1678402) or aminothiazole, has been explored to develop new anticancer agents. nih.gov

Computational methods, including molecular docking, play a significant role in modern drug design. These techniques can predict the binding affinity and interaction of a ligand with its target protein, guiding the rational design of more potent and selective drugs. For example, molecular docking studies have been used to understand the binding modes of 1,3,4-thiadiazole derivatives with their biological targets, such as in the development of glutaminase (B10826351) inhibitors. nih.gov The structure of this compound can be used as a template for in silico screening and design of new derivatives with tailored pharmacological profiles.

Polypharmacology and Multi-Targeting Approaches

Polypharmacology is an emerging paradigm in drug discovery that focuses on developing single chemical entities that can modulate multiple biological targets. This approach can be particularly beneficial for treating complex diseases like cancer, where multiple pathways are often dysregulated. The 1,3,4-thiadiazole scaffold has been explored for its potential in developing polypharmacological agents. nih.gov

Derivatives of 5-amino-1,3,4-thiadiazole have been shown to exhibit polypharmacological properties, with activities spanning antifungal and antiproliferative effects. nih.gov The ability of the 1,3,4-thiadiazole core to interact with various biological targets makes it an attractive scaffold for designing multi-targeting drugs. The structural features of this compound could be leveraged to design compounds that interact with multiple targets, potentially leading to more effective and robust therapeutic outcomes.

Contributions to Materials Science

Beyond its applications in pharmaceuticals, the 1,3,4-thiadiazole ring is also a valuable component in the field of materials science. The electronic and optical properties of this heterocycle make it suitable for the development of a variety of functional materials.

Development of New Materials with Tailored Electronic and Optical Properties

The 1,3,4-thiadiazole ring is an electron-deficient system, which imparts specific electronic properties to materials containing this moiety. This characteristic is advantageous in the design of materials for electronic applications. The electrochemical and optical properties of materials containing thiadiazole units can be tuned by modifying the substituents on the ring. rsc.org This allows for the rational design of new materials with specific energy gaps and electronic behaviors. rsc.org While specific studies on the electronic and optical properties of materials derived from this compound are not widely reported, the general principles of thiadiazole chemistry suggest its potential in this area.

Applications in Dyes and Photographic Materials

The 1,3,4-thiadiazole nucleus has been incorporated into the structure of various dyes. For example, azo dyes containing the 5-phenyl-1,3,4-thiadiazole-2-amine moiety have been synthesized and characterized. researchgate.net A related compound, 2-Amino-5-ethyl-1,3,4-thiadiazole, has been used in the synthesis of hetarylazoindole dyes. sigmaaldrich.com These dyes exhibit interesting spectroscopic properties, and their color can be modulated by changing the substituents on the thiadiazole and aryl rings. The chromophoric properties of the 1,3,4-thiadiazole ring, combined with the potential for functionalization provided by the ethoxyethyl and amine groups, suggest that this compound could serve as a precursor for novel dye molecules. The application of such dyes could extend to various fields, including textiles and potentially as sensitizers in photographic materials, although specific research in the latter area is limited.

Agricultural Chemical Applications

The 1,3,4-thiadiazole ring is a core component in a variety of biologically active compounds used in agriculture. researchgate.net These derivatives are noted for their broad-spectrum applications as fungicides, herbicides, and insecticides. asianpubs.orgresearchgate.net This suggests a strong potential for this compound to be investigated for similar activities.